![molecular formula C19H23N3O3 B6665232 3-[1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665232.png)
3-[1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzoyl group, and a 3-methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the 3-methylpyrazole derivative. This is often achieved through the reaction of hydrazine with a suitable ketone under acidic conditions. The resulting 3-methylpyrazole is then subjected to further reactions to introduce the benzoyl and piperidine groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including inflammation and cancer.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the application and the biological system involved.
Comparison with Similar Compounds
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
3-(1-Benzoylpiperidin-3-yl)propanoic acid
3-(1-(4-Methylbenzoyl)piperidin-3-yl)propanoic acid
Uniqueness: 3-[1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, biochemical research, and industrial applications.
Properties
IUPAC Name |
3-[1-[4-(3-methylpyrazol-1-yl)benzoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-10-12-22(20-14)17-7-5-16(6-8-17)19(25)21-11-2-3-15(13-21)4-9-18(23)24/h5-8,10,12,15H,2-4,9,11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSZQYUMPOHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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